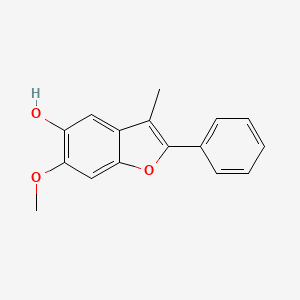

Parvifuran

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C16H14O3 |

|---|---|

Molekulargewicht |

254.28 g/mol |

IUPAC-Name |

6-methoxy-3-methyl-2-phenyl-1-benzofuran-5-ol |

InChI |

InChI=1S/C16H14O3/c1-10-12-8-13(17)15(18-2)9-14(12)19-16(10)11-6-4-3-5-7-11/h3-9,17H,1-2H3 |

InChI-Schlüssel |

RICORHDCMSYMOL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(OC2=CC(=C(C=C12)O)OC)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide to Parnafungins: Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Parnafungins, a novel class of antifungal agents. It details their discovery through innovative screening techniques, their natural origin from fungal species, and their unique mechanism of action targeting fungal mRNA polyadenylation. This document includes a compilation of quantitative antifungal activity data, detailed experimental protocols for their isolation and characterization, and visual representations of the relevant biological pathways and experimental workflows. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antifungal therapies.

Discovery and Origin

Parnafungins were identified through a whole-cell screening platform known as the Candida albicans Fitness Test.[1][2] This assay profiled crude fermentation extracts for novel antifungal compounds with unique mechanisms of action. An extract from the fungus Fusarium larvarum exhibited a fitness test profile that strongly suggested interference with mRNA processing as the mode of antifungal activity.[1][2] Subsequent isolation and characterization of the active components led to the discovery of the Parnafungins.

Further investigation has revealed that Parnafungins are produced by various species within the Fusarium larvarum complex and other fungi belonging to the Hypocreales order, such as Trichonectria rectipila and Cladobotryum pinarense.[3] These fungi have been isolated from diverse environmental sources, including plants, plant litter, and lichens.[3] The production of Parnafungins can be induced in laboratory cultures of these fungal strains, although the yields may vary depending on the specific strain and fermentation conditions.[3]

Chemical Structure

Parnafungins are characterized by a novel isoxazolidinone-containing heterocyclic core. They exist as an interconverting mixture of four structural and stereoisomers.[1][2] This isomerization is a result of a retro-Michael ring-opening and subsequent reformation of a xanthone ring system.[1][2] This dynamic equilibrium can be halted by methylation of an enol moiety, which has been instrumental in the structural elucidation of the individual isomers.[1][2]

The primary analogues, Parnafungin A and B, represent the major isomeric forms. Further studies on related Fusarium species led to the identification of Parnafungin C and D. Parnafungin C is a methylated analogue of Parnafungin A at a phenolic hydroxyl group, while Parnafungin D contains both this methyl ether and an epoxide on the xanthone ring.

The structural determination of the Parnafungin derivatives was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and X-ray crystallography.[1][2]

Quantitative Data on Antifungal Activity

Parnafungins exhibit broad-spectrum antifungal activity against a range of clinically relevant fungal pathogens. Notably, they show no activity against Gram-positive or Gram-negative bacteria, indicating a selective antifungal mechanism.[1][2] The intact isoxazolidinone ring is essential for their antifungal properties.[1][2]

| Compound | Candida albicans | Candida glabrata | Candida parapsilosis | Candida krusei | Aspergillus fumigatus |

| Parnafungin A | 1.6 | 3.1 | 1.6 | 6.3 | 3.1 |

| Parnafungin C | 0.8 | 1.6 | 0.8 | 3.1 | 1.6 |

Note: Data is a representation of typical MIC values and may vary between studies.

Experimental Protocols

Candida albicans Fitness Test

The Candida albicans Fitness Test is a chemical-genetic screening method used to identify the mechanism of action of antifungal compounds. The assay relies on a collection of heterozygous C. albicans deletion mutants, where each mutant has one of two alleles of a specific gene deleted.

Protocol:

-

Strain Library Preparation: A comprehensive library of heterozygous C. albicans deletion mutants is constructed. Each mutant strain is tagged with a unique DNA barcode for identification.

-

Pooling of Mutants: The individual mutant strains are pooled together in equal proportions to create a complex mixture.

-

Compound Exposure: The pooled mutant library is grown in the presence of a sub-lethal concentration of the test compound (e.g., a crude Fusarium extract).

-

Genomic DNA Extraction and Barcode Amplification: After a period of growth, genomic DNA is extracted from the pooled culture. The unique DNA barcodes are then amplified using PCR.

-

Barcode Sequencing and Analysis: The amplified barcodes are sequenced, and the relative abundance of each mutant in the treated pool is compared to an untreated control pool.

-

Fitness Profile Generation: Mutants that are significantly depleted in the presence of the compound are identified. The genes deleted in these hypersensitive strains provide clues to the compound's mechanism of action. For Parnafungins, this method pointed towards genes involved in mRNA processing.

Fermentation of Fusarium larvarum

Protocol:

-

Inoculum Preparation: A seed culture of Fusarium larvarum is prepared by inoculating a suitable liquid medium (e.g., potato dextrose broth) and incubating for 3-5 days at 25°C with shaking.

-

Production Culture: The seed culture is used to inoculate a larger volume of production medium. The composition of the production medium can be varied to optimize the yield of Parnafungins. A typical medium might contain a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.

-

Fermentation Conditions: The production culture is incubated for 7-14 days at 25°C with agitation. The fermentation parameters, such as pH and aeration, are monitored and controlled to ensure optimal growth and secondary metabolite production.

-

Harvesting: After the fermentation period, the culture broth, including the fungal mycelia, is harvested for extraction.

Extraction and Purification of Parnafungins

Protocol:

-

Solvent Extraction: The whole fermentation broth is extracted with an organic solvent, typically ethyl acetate. This is usually done by mixing the broth and solvent vigorously and then separating the organic and aqueous layers.

-

Concentration: The organic extract containing the Parnafungins is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to purify the Parnafungins. This may include:

-

Silica Gel Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane and ethyl acetate) to separate compounds based on polarity.

-

Reversed-Phase High-Performance Liquid Chromatography (HPLC): Further purification is achieved using a reversed-phase HPLC column (e.g., C18) with a gradient of water and acetonitrile or methanol as the mobile phase. Fractions are collected and analyzed for the presence of Parnafungins.

-

-

Isolation of Analogues: The different Parnafungin analogues (A, B, C, and D) can be separated and isolated through careful optimization of the HPLC conditions.

Structural Elucidation

The chemical structures of the purified Parnafungins are determined using the following methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the determination of the carbon skeleton and the connectivity of the atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compounds.

-

X-ray Crystallography: Single crystals of the Parnafungin derivatives (often the methylated, non-isomerizing form) are grown and subjected to X-ray diffraction analysis. This provides a definitive three-dimensional structure of the molecule.

Mechanism of Action and Signaling Pathways

The primary molecular target of Parnafungins is the fungal polyadenosine polymerase (PAP).[1][2] This enzyme is a key component of the mRNA cleavage and polyadenylation complex, which is responsible for adding a poly(A) tail to the 3' end of newly transcribed messenger RNA (mRNA) molecules. The poly(A) tail is crucial for mRNA stability, export from the nucleus, and efficient translation into protein.

By inhibiting PAP, Parnafungins disrupt the process of mRNA polyadenylation in fungi. This leads to the accumulation of mRNAs without poly(A) tails, which are rapidly degraded, ultimately halting protein synthesis and leading to fungal cell death. The specificity of Parnafungins for the fungal PAP over its mammalian counterpart contributes to its selective antifungal activity.

Fungal mRNA 3'-End Processing Pathway

The process of mRNA 3'-end formation in fungi is a multi-step process involving a complex of proteins.

Caption: Fungal mRNA 3'-end processing and inhibition by Parnafungin.

Experimental Workflow for Parnafungin Discovery and Characterization

The discovery and characterization of Parnafungins followed a logical and systematic workflow.

Caption: Workflow for the discovery and characterization of Parnafungins.

Conclusion

The Parnafungins represent a promising new class of antifungal agents with a novel mechanism of action. Their discovery highlights the power of chemical-genetic screening approaches in identifying new drug leads. The detailed understanding of their origin, structure, and biological activity provides a solid foundation for further research and development. The unique mode of action, targeting the essential process of mRNA polyadenylation, offers the potential for new therapeutic strategies to combat the growing threat of fungal infections. This technical guide serves as a comprehensive resource to facilitate these future endeavors.

References

- 1. Genome-wide fitness test and mechanism-of-action studies of inhibitory compounds in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fungal Virulence and Development Is Regulated by Alternative Pre-mRNA 3′End Processing in Magnaporthe oryzae | PLOS Pathogens [journals.plos.org]

- 3. Discovery of the parnafungins, antifungal metabolites that inhibit mRNA polyadenylation, from the Fusarium larvarum complex and other Hypocrealean fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Novel Furan Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold, a five-membered aromatic heterocycle containing one oxygen atom, has long been a cornerstone in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic rings have made it a privileged structure in the design of novel therapeutic agents.[1] In recent years, a surge in the development of novel furan derivatives has unveiled a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] This technical guide provides an in-depth overview of the current landscape of bioactive furan derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action.

Anticancer Activity of Novel Furan Derivatives

A significant area of research has focused on the development of furan-containing compounds as anticancer agents.[4][5] These novel derivatives have demonstrated cytotoxicity against a wide range of human cancer cell lines, including breast (MCF-7), cervical (HeLa), liver (HepG2), and lung (A549) cancer cells.[2][4][6][7][8] The mechanisms underlying their anticancer effects are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[5]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of several recently developed furan derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |

| Furan-based compounds 4 and 7 | MCF-7 (Breast) | 4.06 and 2.96 | [4] |

| Furan derivative (Figure 1F) | NCI-H460 (Lung) | 0.0029 | [4] |

| Furan-pyridinone derivative 4c | KYSE70 (Esophageal) | 0.655 µg/mL | [6] |

| Furan-pyridinone derivative 4c | KYSE150 (Esophageal) | - | [6] |

| Carbohydrazide derivatives with furan | A549 (Lung) | Various | [7] |

| Amine derivative of furan | HeLa (Cervical) | 62.37 µg/mL | [2] |

| Fangchinoline derivative 2h | A549 (Lung) | 0.26 | [8] |

| Fangchinoline derivative 3i | A549 (Lung) | 0.61 | [8] |

| Furo[2,3-d]pyrimidine derivative 10b | Breast Cancer HS 578T | GI50 = 1.51, TGI = 4.96 | [9] |

Key Signaling Pathways in Anticancer Activity

Two of the most frequently implicated signaling pathways in the anticancer action of furan derivatives are the PI3K/Akt and Wnt/β-catenin pathways. Aberrant activation of these pathways is a hallmark of many cancers, promoting cell proliferation, survival, and metastasis.

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a critical regulator of cell growth and survival.[9][10] Some furan derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway, leading to decreased cell proliferation and induction of apoptosis.[9][11]

References

- 1. Antimicrobial susceptibility testing – disk diffusion methods | PPTX [slideshare.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Akt signaling pathway: An emerging therapeutic target in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Hypothesized Mechanism of Action for Parvifuran: An In-Depth Technical Guide

Disclaimer: The following technical guide is a hypothetical construct. As of the latest literature review, no compound named "Parvifuran" is documented in publicly accessible scientific databases. The mechanism of action, experimental data, and associated protocols described herein are based on a plausible hypothesis derived from the known activities of structurally related benzofuran compounds. This document is intended to serve as a template and an illustrative example for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a novel synthetic benzofuran derivative, is hypothesized to exert its therapeutic effects through the targeted inhibition of the TGF-β/ALK5 signaling pathway. This pathway is a critical mediator in the pathogenesis of fibrosis and certain cancers. The proposed mechanism centers on this compound's ability to act as a competitive inhibitor of the ALK5 kinase, thereby preventing the phosphorylation of downstream SMAD proteins and attenuating the pro-fibrotic and pro-proliferative gene expression programs. This guide provides a detailed overview of this hypothesized mechanism, supported by illustrative experimental protocols and data.

Hypothesized Mechanism of Action: Inhibition of the TGF-β/ALK5 Pathway

The transforming growth factor-beta (TGF-β) signaling pathway plays a crucial role in cellular processes such as proliferation, differentiation, and extracellular matrix (ECM) production.[1] Dysregulation of this pathway is a hallmark of various fibrotic diseases and cancers.[1] The core of this signaling cascade involves the binding of TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[1] Activated ALK5 subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), namely SMAD2 and SMAD3.[1] These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[1]

This compound is hypothesized to be a potent and selective ATP-competitive inhibitor of the ALK5 kinase domain. By occupying the ATP-binding pocket of ALK5, this compound would prevent the transfer of phosphate to SMAD2 and SMAD3, effectively blocking the downstream signaling cascade.

Caption: Hypothesized TGF-β/ALK5 signaling pathway inhibited by this compound.

Quantitative Data Summary

The following tables represent hypothetical data from in vitro and cell-based assays designed to characterize the activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC₅₀ (nM) | Assay Type |

| ALK5 | 15.2 ± 2.1 | LanthaScreen™ Eu Kinase Binding Assay |

| p38α | > 10,000 | Z'-LYTE™ Kinase Assay |

| VEGFR2 | 8,500 ± 450 | Z'-LYTE™ Kinase Assay |

| PDGFRβ | > 10,000 | Z'-LYTE™ Kinase Assay |

Table 2: Cellular Potency of this compound in A549 Cells

| Cellular Endpoint | EC₅₀ (nM) | Assay Description |

| p-SMAD2 Inhibition | 45.8 ± 5.3 | In-Cell Western |

| PAI-1 Expression | 78.1 ± 9.2 | qRT-PCR |

| Collagen I Expression | 95.3 ± 11.5 | qRT-PCR |

Experimental Protocols

This protocol describes a competitive binding assay to determine the affinity of this compound for the ALK5 kinase.

-

Reagents:

-

ALK5 kinase (human, recombinant)

-

Eu-anti-GST antibody

-

Alexa Fluor™ 647-labeled kinase tracer

-

This compound (serial dilutions)

-

Assay buffer (HEPES, MgCl₂, EGTA, Brij-35)

-

-

Procedure:

-

Prepare a 2X solution of ALK5 kinase and Eu-anti-GST antibody in assay buffer.

-

Prepare a 2X solution of the Alexa Fluor™ tracer in assay buffer.

-

In a 384-well plate, add 5 µL of each of the following:

-

This compound serial dilution (or DMSO vehicle control)

-

2X ALK5/antibody solution

-

2X tracer solution

-

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring emission at 620 nm and 665 nm following excitation at 340 nm.

-

Calculate the emission ratio and plot against this compound concentration to determine the IC₅₀ value.

-

This protocol quantifies the level of phosphorylated SMAD2 in cells following treatment with this compound.

-

Cell Culture:

-

Plate A549 human lung carcinoma cells in a 96-well plate and grow to 80-90% confluency.

-

-

Treatment:

-

Starve cells in serum-free media for 4 hours.

-

Pre-treat cells with a serial dilution of this compound (or DMSO) for 1 hour.

-

Stimulate cells with 5 ng/mL of TGF-β1 for 30 minutes.

-

-

Immunostaining:

-

Fix cells with 4% paraformaldehyde.

-

Permeabilize with 0.1% Triton X-100 in PBS.

-

Block with a suitable blocking buffer (e.g., Odyssey® Blocking Buffer).

-

Incubate with primary antibodies against p-SMAD2 (Ser465/467) and a normalization protein (e.g., GAPDH).

-

Wash and incubate with species-specific secondary antibodies conjugated to different infrared dyes (e.g., IRDye® 800CW and IRDye® 680RD).

-

-

Data Acquisition and Analysis:

-

Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey).

-

Quantify the integrated intensity of the p-SMAD2 signal and normalize to the GAPDH signal.

-

Plot the normalized p-SMAD2 signal against this compound concentration to calculate the EC₅₀.

-

Caption: Workflow for in vitro and cell-based assays.

Conclusion

The hypothesized mechanism of action for this compound as a selective ALK5 inhibitor presents a compelling rationale for its potential therapeutic application in fibrotic diseases and oncology. The illustrative data and protocols provided in this guide offer a framework for the preclinical evaluation of such a compound. Further studies, including comprehensive selectivity profiling, in vivo efficacy models, and pharmacokinetic/pharmacodynamic assessments, would be required to validate this hypothesis and advance this compound towards clinical development.

References

Spectroscopic Data of Furan-Containing Natural Products: A Technical Guide

Introduction

Furan, a five-membered aromatic heterocycle containing one oxygen atom, serves as a fundamental structural motif in a vast array of natural products.[1] These compounds, isolated from various sources including fungi, plants, and marine organisms, exhibit a wide spectrum of biological activities, making them of significant interest to researchers, scientists, and drug development professionals.[2] Natural products containing the furan moiety have shown promise as antifungal and anticancer agents, driving the need for robust methods of identification and characterization.[2]

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized for the structural elucidation of furan-containing compounds. It details the principles and data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. The document includes structured data tables for easy comparison, detailed experimental methodologies, and workflow diagrams to facilitate a deeper understanding of the analytical processes involved.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[1] For furan-containing natural products, ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, are routinely employed to determine the precise arrangement of atoms and the substitution pattern on the furan ring.[3]

¹H NMR Spectroscopy

In ¹H NMR spectra, the protons directly attached to the furan ring exhibit characteristic chemical shifts. Protons at the α-positions (C2 and C5) are adjacent to the oxygen atom and are typically more deshielded, appearing at a lower field (higher ppm) than the protons at the β-positions (C3 and C4).

| Proton Type | Typical Chemical Shift (δ) in CDCl₃ |

| α-H (H2, H5) | 7.3 - 7.7 ppm |

| β-H (H3, H4) | 6.3 - 6.5 ppm |

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. Values can vary based on the solvent and the nature of substituents on the furan ring.

¹³C NMR Spectroscopy

Similar to the proton signals, the carbon signals of the furan ring have distinct chemical shift ranges. The α-carbons (C2 and C5) resonate at a lower field compared to the β-carbons (C3 and C4) due to the electronegativity of the adjacent oxygen atom.[4]

| Carbon Type | Typical Chemical Shift (δ) in CDCl₃ |

| α-C (C2, C5) | 140 - 155 ppm |

| β-C (C3, C4) | 105 - 115 ppm |

Note: Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[5] These ranges can be influenced by substitution.

Experimental Protocol: NMR Spectroscopy

A detailed methodology for acquiring high-resolution ¹H and ¹³C NMR spectra is as follows:[3][5]

-

Sample Preparation : Weigh approximately 5-10 mg of the purified furan-containing natural product.[1][5] Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) containing 0.03% v/v TMS as an internal standard.[1][5] The choice of solvent is critical to ensure the sample is fully dissolved and its signals do not overlap with those of the analyte.[1]

-

Instrumentation : Utilize a 400-600 MHz NMR Spectrometer for data acquisition.[3]

-

¹H NMR Acquisition :

-

¹³C NMR Acquisition :

-

2D NMR Experiments : Perform experiments such as COSY, HSQC, and HMBC to establish proton-proton and proton-carbon correlations, which are essential for unambiguous structural assignment.[3]

-

Data Processing : Apply a Fourier transform to the acquired data, followed by phase correction and baseline correction. Calibrate the spectra using the TMS or residual solvent peak.[5]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.[3] For novel natural products, high-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is indispensable for determining the elemental formula of the molecular ion.[1]

Data Presentation

The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions. For furan, the molecular ion peak is observed at m/z 68. Substituted furans will show corresponding molecular ion peaks. For instance, furfural, a common furan derivative, has a molecular ion peak at m/z 96.[1] High-resolution data allows for the precise determination of the elemental composition from the exact mass.[3]

| Compound | Formula | Molecular Weight (Da) | Observed m/z ([M]⁺) |

| Furan | C₄H₄O | 68.07 | 68 |

| Furfural | C₅H₄O₂ | 96.08 | 96 |

| 2-Methylfuran | C₅H₆O | 82.10 | 82 |

Experimental Protocol: HR-ESI-MS

-

Sample Preparation : Prepare a dilute solution of the purified compound (typically 0.1-1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[3]

-

Instrumentation : Use a high-resolution mass spectrometer, for example, an Orbitrap or Time-of-Flight (TOF) instrument.[3]

-

Infusion : Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Ionization : Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions. Select either positive or negative ionization mode depending on the compound's ability to be protonated, deprotonated, or form adducts.[3]

-

Mass Analysis : Scan a wide mass range (e.g., m/z 100-1000) to identify the molecular ion peak [M+H]⁺, [M-H]⁻, or other adducts (e.g., [M+Na]⁺).[3]

-

Data Analysis : Process the high-resolution data to determine the exact mass of the molecular ion. Use this exact mass to calculate the most probable elemental composition.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of a furan-containing compound will show characteristic absorption bands for the C-H, C=C, and C-O-C bonds of the furan ring.[1]

Data Presentation

The furan ring gives rise to several characteristic peaks in the IR spectrum. These bands can help confirm the presence of the furan moiety within a natural product structure.

| Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3170 | Medium |

| Ring C=C Stretch | 1500 - 1600 | Medium-Strong |

| Ring C-O-C Stretch | 1000 - 1200 | Strong |

| C-H Out-of-Plane Bend | 700 - 900 | Strong |

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[1]

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).[1]

-

Background Scan : Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application : Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface.

-

Acquire Spectrum : Acquire the sample spectrum. The instrument typically co-adds multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.[1]

-

Data Analysis : After automatic background subtraction, analyze the resulting spectrum to identify the characteristic absorption bands and their corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.[1] The furan ring contains a conjugated diene system, which results in characteristic π→π* transitions upon absorption of UV radiation.[1] The position of the maximum absorption (λmax) is sensitive to substituents on the ring; increased conjugation typically causes a bathochromic (red) shift to longer wavelengths.[1]

Data Presentation

Unsubstituted furan exhibits a primary absorption band in the low UV region. The presence of chromophoric substituents can significantly alter the spectrum.

| Compound | Solvent | λmax (nm) |

| Furan | Gas Phase | ~205 |

| Furfural | Hexane | 267 |

| 5-Hydroxymethylfurfural (5-HMF) | Water | 284 |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation : Prepare a very dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, or water). The concentration must be adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Cuvette Preparation : Fill one cuvette with the pure solvent (the blank) and another with the sample solution. Ensure the cuvettes are clean and free of bubbles.

-

Baseline Correction : Place the blank cuvette in both the sample and reference holders and run a baseline correction over the desired wavelength range (e.g., 200-400 nm).

-

Acquire Spectrum : Replace the blank in the sample holder with the sample cuvette and acquire the absorption spectrum.

-

Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax).

References

- 1. benchchem.com [benchchem.com]

- 2. A Diels–Alder probe for discovery of natural products containing furan moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Furan | C4H4O | CID 8029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Use of UV absorbance To monitor furans in dilute acid hydrolysates of biomass - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Parvifuran Bioactivity: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parvifuran, a chemical compound identified in the PubChem database with CID 5314863 and molecular formula C16H14O3, presents a novel scaffold for potential therapeutic investigation.[1] However, a comprehensive review of current scientific literature reveals a significant gap in the understanding of its biological activity. To date, there is a notable absence of published experimental data detailing its mechanism of action, specific cellular targets, or defined signaling pathways.

This technical guide addresses this knowledge gap by proposing a structured in silico workflow to predict the bioactivity of this compound. The methodologies outlined herein provide a robust framework for generating initial hypotheses regarding its therapeutic potential, guiding future experimental validation, and accelerating its potential trajectory in the drug discovery pipeline. This document serves as a blueprint for researchers seeking to explore the pharmacological landscape of under-investigated compounds like this compound.

Introduction to In Silico Bioactivity Prediction

In silico drug discovery employs computational methods to simulate and predict the interactions between chemical compounds and biological targets. This approach offers a time- and cost-effective strategy to prioritize compounds for further experimental testing. The workflow for a novel compound like this compound would typically involve target identification, molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and molecular dynamics simulations.

Proposed In Silico Workflow for this compound

The following diagram outlines a comprehensive workflow for the computational prediction of this compound's bioactivity.

Methodologies for Key In Silico Experiments

Target Identification and Prioritization

Objective: To identify potential protein targets of this compound.

Protocol:

-

Ligand-Based Virtual Screening:

-

Utilize the 3D structure of this compound to search for known compounds with similar structures and documented biological activities in databases such as ChEMBL and PubChem.

-

Employ similarity metrics like Tanimoto coefficient to quantify structural similarity.

-

-

Reverse Docking:

-

Dock the prepared 3D structure of this compound against a library of known protein binding sites from the Protein Data Bank (PDB).

-

Rank the potential targets based on the predicted binding affinities (docking scores).

-

-

Target Prioritization:

-

Cross-reference the potential targets from both methods.

-

Prioritize targets that are known to be involved in disease pathways of interest (e.g., oncology, inflammation).

-

Molecular Docking

Objective: To predict the binding mode and affinity of this compound to its prioritized targets.

Protocol:

-

Protein Preparation:

-

Download the 3D structure of the target protein from the PDB.

-

Remove water molecules and co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

-

Define the binding site based on the location of the co-crystallized ligand or using binding site prediction algorithms.

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign partial charges.

-

-

Docking Simulation:

-

Utilize docking software such as AutoDock Vina or Glide.

-

Perform multiple docking runs to ensure conformational sampling.

-

Analyze the resulting docking poses and binding energies.

-

ADMET Prediction

Objective: To computationally assess the pharmacokinetic and toxicological properties of this compound.

Protocol:

-

Utilize web-based platforms or standalone software (e.g., SwissADME, admetSAR) to predict properties such as:

-

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Ames test for mutagenicity, carcinogenicity, hepatotoxicity.

-

Hypothetical Data Presentation

While experimental data for this compound is not available, the following tables illustrate how predicted data would be structured for clear comparison.

Table 1: Predicted Binding Affinities of this compound for Prioritized Targets

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

| Target A | XXXX | -9.5 | Tyr123, Phe234, Arg345 |

| Target B | YYYY | -8.7 | Val56, Leu78, Asp90 |

| Target C | ZZZZ | -7.2 | Ser111, His222, Trp333 |

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| GI Absorption | High | Good oral bioavailability predicted |

| BBB Permeant | No | Unlikely to have central nervous system effects |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| AMES Toxicity | Non-toxic | Low probability of being mutagenic |

| Hepatotoxicity | Low | Low risk of liver damage predicted |

Hypothetical Signaling Pathway Analysis

Based on the identification of a hypothetical top-ranking target, a putative signaling pathway can be constructed. For instance, if Target A is a key kinase in the MAPK/ERK pathway, the following diagram illustrates the predicted mechanism of action.

References

A Comprehensive Technical Guide to the Therapeutic Potential of Benzofuran

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a prominent heterocyclic motif found in a wide array of natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities. This guide provides an in-depth review of the therapeutic potential of benzofuran derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document summarizes key quantitative data, details experimental protocols for crucial assays, and visualizes important signaling pathways and workflows to facilitate further research and drug development in this promising area.

Anticancer Potential of Benzofuran Derivatives

Benzofuran derivatives have emerged as a significant class of compounds with potent anticancer activities against various human cancer cell lines. Their mechanisms of action are diverse and often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][2]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of various benzofuran derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 3-acyl-5-hydroxybenzofuran | MCF-7 (Breast) | MTT | 43.08 | |

| Benzofuran derivative 12 | SiHa (Cervical) | MTT | 1.10 | |

| Benzofuran derivative 12 | HeLa (Cervical) | MTT | 1.06 | [1] |

| 3-Amidobenzofuran 28g | MDA-MB-231 (Breast) | MTT | 3.01 | [1] |

| 3-Amidobenzofuran 28g | HCT-116 (Colon) | MTT | 5.20 | [1] |

| 3-Amidobenzofuran 28g | HT-29 (Colon) | MTT | 9.13 | [1] |

| Benzofuran-2-carboxamide 50g | HCT-116 (Colon) | MTT | 0.87 | [1] |

| Benzofuran-2-carboxamide 50g | HeLa (Cervical) | MTT | 0.73 | [1] |

| Benzofuran-2-carboxamide 50g | A549 (Lung) | MTT | 0.57 | [1] |

| Benzofuran derivative 32a | HePG2 (Liver) | MTT | 8.49 - 16.72 | [1] |

| Benzofuran derivative 32a | HeLa (Cervical) | MTT | 6.55 - 13.14 | [1] |

| Benzofuran derivative 32a | MCF-7 (Breast) | MTT | 4.0 - 8.99 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Benzofuran derivative (test compound)

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzofuran derivative in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for another 24-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: Benzofuran-Induced Apoptosis

Many benzofuran derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Caption: Benzofuran-induced apoptosis signaling pathways.

Antimicrobial Potential of Benzofuran Derivatives

Benzofuran and its derivatives have demonstrated significant activity against a wide range of pathogenic bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.[3][4]

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various benzofuran derivatives against different microbial strains.

| Compound/Derivative | Microbial Strain | Assay | MIC (µg/mL) | Reference |

| Benzofuran ketoxime 38 | Staphylococcus aureus | Broth Dilution | 0.039 | [3] |

| Benzofuran ketoxime derivatives | Candida albicans | Broth Dilution | 0.625-2.5 | [3] |

| 6-hydroxyl-benzofuran (15, 16) | S. aureus, MRSA, B. subtilis, P. aeruginosa | Broth Dilution | 0.78-3.12 | [3] |

| Benzofuran carbohydrazide 39 | Escherichia coli | Agar Diffusion | - (IZ=27mm) | [4] |

| Benzofuran carbohydrazide 39 | Staphylococcus aureus | Agar Diffusion | - (IZ=26mm) | [4] |

| Benzofuran carboxylic acid 40 | Pseudomonas aeruginosa | Agar Diffusion | - (IZ=21mm) | [4] |

| Benzofuran-based piperidinyl arylamidrazone 81 | Aspergillus fumigatus | Broth Dilution | 25 | [4] |

| Benzofuran-based piperidinyl arylamidrazone 81 | Candida albicans | Broth Dilution | 75 | [4] |

| Benzofuranyl pyrazole 58, 59 | Candida albicans | Broth Dilution | > Fluconazole | [4] |

IZ = Inhibition Zone in mm

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.

Materials:

-

Benzofuran derivative (test compound)

-

Bacterial or fungal strains

-

Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

-

Sterile petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

Micropipette

-

Standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Solvent (e.g., DMSO)

Procedure:

-

Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes. Allow the agar to solidify.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate using a sterile swab.

-

Well Preparation: Aseptically punch wells of 6-8 mm diameter into the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the benzofuran derivative solution (at a known concentration) into the wells. Also, add a positive control (standard antibiotic) and a negative control (solvent) to separate wells.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Experimental Workflow: Synthesis of 2-Arylbenzofurans

A common synthetic route to 2-arylbenzofurans involves a selective cross-McMurry coupling followed by oxidative cyclization.

Caption: Synthesis of 2-Arylbenzofurans workflow.

Anti-inflammatory Potential of Benzofuran Derivatives

Benzofuran derivatives have shown promising anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[5][6]

Quantitative Data: In Vitro Anti-inflammatory Activity

The following table summarizes the inhibitory activity of various benzofuran derivatives on the production of nitric oxide (NO), a key inflammatory mediator.

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| Piperazine/benzofuran hybrid 5d | RAW 264.7 | Griess Assay | 52.23 | [5] |

| Aza-benzofuran 1 | RAW 264.7 | Griess Assay | 17.3 | [6] |

| Aza-benzofuran 4 | RAW 264.7 | Griess Assay | 16.5 | [6] |

| Fluorinated benzofuran 1 | HCT116 | - | 19.5 | [7] |

| Fluorinated benzofuran 2 | HCT116 | - | 24.8 | [7] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the production of nitrite, a stable product of NO, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

Benzofuran derivative (test compound)

-

RAW 264.7 macrophage cell line

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the benzofuran derivative for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 18-24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate. Incubate at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathway: Benzofuran Inhibition of NF-κB and MAPK Pathways

Benzofuran derivatives can suppress inflammation by inhibiting the NF-κB and MAPK signaling pathways, which are critical for the expression of pro-inflammatory genes.[5]

Caption: Benzofuran inhibition of NF-κB and MAPK pathways.

Neuroprotective Potential of Benzofuran Derivatives

Benzofuran scaffolds are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease. They have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of the disease.[8]

Experimental Protocol: Aβ Aggregation Inhibition Assay (Thioflavin T)

The Thioflavin T (ThT) assay is a fluorescent-based method used to monitor the formation of amyloid fibrils.

Materials:

-

Benzofuran derivative (test compound)

-

Aβ peptide (e.g., Aβ1-42)

-

Thioflavin T (ThT)

-

Phosphate buffer

-

96-well black plates with a clear bottom

-

Fluorometer

Procedure:

-

Aβ Preparation: Prepare a stock solution of Aβ peptide and pre-incubate it to form oligomers or fibrils, depending on the assay's objective.

-

Reaction Mixture: In a 96-well plate, mix the Aβ peptide with different concentrations of the benzofuran derivative in a suitable buffer.

-

Incubation: Incubate the plate at 37°C for a specific period (e.g., 24-48 hours) to allow for aggregation.

-

ThT Addition: Add ThT solution to each well.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~480 nm.

-

Data Analysis: A decrease in fluorescence intensity in the presence of the benzofuran derivative indicates inhibition of Aβ aggregation.

Conclusion

Benzofuran derivatives represent a versatile and promising class of compounds with significant therapeutic potential across various disease areas. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the advancement of novel benzofuran-based therapeutics from the laboratory to clinical applications. Further structure-activity relationship (SAR) studies and in vivo investigations are warranted to fully elucidate the therapeutic capabilities of this important chemical scaffold.

References

- 1. A facile two-step synthesis of 2-arylbenzofurans based on the selective cross McMurry couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT Assay [protocols.io]

- 7. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethnobotanical Sources of Furan Compounds: A Technical Guide for Drug Discovery and Development

An in-depth exploration of the traditional uses, phytochemical analysis, and pharmacological mechanisms of furan-containing compounds from prominent medicinal plants.

This technical guide provides a comprehensive overview of the ethnobotanical sources of furan compounds, with a particular focus on furanocoumarins, for researchers, scientists, and professionals in drug development. The guide delves into the traditional medicinal applications of key plant species, presents quantitative data on their bioactive constituents, outlines detailed experimental protocols for their extraction and analysis, and elucidates the signaling pathways through which these compounds exert their therapeutic effects.

Prominent Ethnobotanical Sources and Traditional Applications

Several plant families are renowned for their rich content of furan compounds, particularly furanocoumarins. The Apiaceae, Rutaceae, and Fabaceae families, among others, have a long history of use in traditional medicine across various cultures. This guide focuses on three exemplary species: Psoralea corylifolia, Angelica archangelica, and Ruta graveolens.

Psoralea corylifolia (Babchi): A significant herb in traditional Indian (Ayurveda) and Chinese medicine, the seeds of Psoralea corylifolia are traditionally used to treat a variety of skin ailments including vitiligo, psoriasis, and leprosy.[1][2][3] Its therapeutic effects are largely attributed to the presence of psoralen and isopsoralen (angelicin).[1]

Angelica archangelica (Garden Angelica): Native to temperate and subarctic regions of the Northern Hemisphere, this plant has been a staple in European folk medicine for centuries.[4] Traditionally, its roots and seeds have been used to address digestive issues, respiratory ailments, and as a purported protective agent against infections.[5] The plant is a known source of various furanocoumarins, including angelicin.[6][7]

Ruta graveolens (Common Rue): This Mediterranean native has a rich history in European and Asian traditional medicine.[8][9] It has been employed for a wide range of purposes, including as an antispasmodic, for menstrual problems, and to treat skin conditions.[8][9] The essential oil of Ruta graveolens is known to contain furanocoumarins such as psoralen and bergapten.

Quantitative Analysis of Furan Compounds

The concentration of bioactive furanocoumarins can vary significantly depending on the plant species, the part of the plant used, and the extraction method. The following tables summarize quantitative data from various studies.

Table 1: Furanocoumarin Content in Psoralea corylifolia Seeds

| Compound | Concentration (mg/g of dry weight) | Analytical Method | Reference |

| Psoralen | 7.8 | HPLC | [10] |

| Angelicin (Isopsoralen) | 2.3 | HPLC | [10] |

| Bakuchiol | 36.2 - 71.0 | HPLC | [3] |

| Psoralen | 2.5 - 13.0 | HPLC | [3] |

| Angelicin (Isopsoralen) | 2.2 - 9.2 | HPLC | [3] |

Table 2: Furanocoumarin Content in Angelica archangelica

| Plant Part | Compound | Concentration | Analytical Method | Reference |

| Fruits | Imperatorin | Variable | HPLC | [11] |

| Fruits | Bergapten | Variable | HPLC | [11] |

| Fruits | Xanthotoxin | Variable | HPLC | [11] |

| Roots | Various Furanocoumarins | Not specified | HPLC | [7] |

Table 3: Furanocoumarin Content in Ruta graveolens

| Plant Part | Compound | Concentration | Analytical Method | Reference |

| Aerial Parts | Psoralen | Present | HPLC/PDA | |

| Aerial Parts | Xanthotoxin | Present | HPLC/PDA | |

| Aerial Parts | Bergapten | Present | HPLC/PDA | |

| Essential Oil | 2-Undecanone | 76.19% | GC-MS | |

| Essential Oil | 2-Nonanone | 7.83% | GC-MS |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of furan compounds from the aforementioned ethnobotanical sources.

Extraction of Furanocoumarins

3.1.1. Microwave-Assisted Extraction (MAE) of Psoralen and Isopsoralen from Psoralea corylifolia

This method offers a rapid and efficient extraction of psoralen and isopsoralen.

-

Sample Preparation: Pulverize dried seeds of Psoralea corylifolia to a fine powder.

-

Extraction Solvent: Methanol.

-

Procedure:

-

Mix the powdered plant material with methanol at a solvent-to-material ratio of 400 mL/g.[12]

-

Subject the mixture to microwave irradiation for 3 minutes.[12]

-

After extraction, filter the mixture to separate the extract from the solid plant material.

-

The resulting extract can be concentrated under reduced pressure for further analysis.

-

3.1.2. Soxhlet Extraction of Furanocoumarins from Angelica archangelica Fruits

A classic and exhaustive extraction method.

-

Sample Preparation: Grind dried fruits of Angelica archangelica.

-

Extraction Solvent: Petroleum ether (40-60°C) or methanol.

-

Procedure:

-

Place the ground plant material in a thimble within a Soxhlet apparatus.

-

Extract with the chosen solvent for several hours until the extraction is complete.

-

The resulting extract is then concentrated for further purification and analysis.[13]

-

3.1.3. Steam Distillation for Essential Oil from Ruta graveolens

This method is suitable for extracting volatile furanocoumarins present in the essential oil.

-

Sample Preparation: Fresh aerial parts (leaves, stems) of Ruta graveolens.

-

Procedure:

-

Subject the fresh plant material to steam distillation.

-

Collect the essential oil that is carried over with the steam.

-

The collected essential oil can then be analyzed for its furanocoumarin content.

-

Isolation and Purification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the isolation and purification of furanocoumarins.

-

Column: A reversed-phase C18 column is commonly used.[10]

-

Mobile Phase: A gradient of acetonitrile and water is often employed for effective separation.[3][10]

-

Detection: A Diode Array Detector (DAD) allows for monitoring at multiple wavelengths, which is useful for identifying different furanocoumarins based on their UV spectra.

-

Fraction Collection: Fractions corresponding to the peaks of interest can be collected for further characterization.

Quantification

3.3.1. High-Performance Liquid Chromatography (HPLC)

-

Standard Preparation: Prepare standard solutions of known concentrations of the furanocoumarins of interest (e.g., psoralen, angelicin).

-

Calibration Curve: Inject a series of standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject the plant extract and determine the peak areas of the target compounds.

-

Quantification: Calculate the concentration of each furanocoumarin in the sample by comparing its peak area to the calibration curve.[1][3][10]

3.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is particularly useful for the analysis of volatile furanocoumarins in essential oils.

-

Column: A capillary column such as a DB-5MS is suitable.

-

Carrier Gas: Helium is typically used.

-

Injection: The sample is injected into the GC, where it is vaporized and separated based on boiling point and polarity.

-

Mass Spectrometry: The separated compounds are then introduced into the mass spectrometer, which provides information about their molecular weight and fragmentation pattern, allowing for identification and quantification.

Signaling Pathways and Mechanisms of Action

Furan compounds, particularly furanocoumarins, exert their biological effects through various molecular mechanisms. Understanding these pathways is crucial for targeted drug development.

Anti-inflammatory Signaling Pathways

Furanocoumarins have demonstrated significant anti-inflammatory properties by modulating key signaling pathways.

-

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammatory responses. Some furanocoumarins can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and mediators.[14][15]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is also involved in inflammation. Furanocoumarins can modulate the phosphorylation of MAPK proteins, leading to a downstream reduction in the inflammatory response.[14][15]

Mechanism of Psoralens in Skin Diseases

Psoralens, when combined with UVA radiation (PUVA therapy), are effective in treating skin disorders like psoriasis and vitiligo. Their mechanism involves both DNA interaction and cell signaling modulation.

-

DNA Intercalation and Cross-linking: Psoralens intercalate into the DNA of skin cells. Upon exposure to UVA light, they form covalent bonds with pyrimidine bases, leading to DNA cross-linking. This process inhibits DNA replication and cell proliferation, which is beneficial in hyperproliferative conditions like psoriasis.

-

Epidermal Growth Factor (EGF) Receptor Modulation: Photoactivated psoralens can also interact with cell membrane receptors. They have been shown to inhibit the binding of EGF to its receptor, thereby interfering with growth factor signaling and contributing to the regulation of skin cell growth.

Experimental Workflow

The following diagram outlines a general workflow for the exploration of ethnobotanical sources of furan compounds, from plant selection to bioactivity assessment.

Conclusion

The ethnobotanical sources discussed in this guide represent a rich reservoir of furan compounds with significant therapeutic potential. The detailed quantitative data and experimental protocols provided herein offer a solid foundation for researchers to explore these natural products for the development of novel pharmaceuticals. Furthermore, the elucidation of the underlying signaling pathways provides valuable insights for targeted drug design and mechanism-of-action studies. Continued investigation into these and other ethnobotanical sources is crucial for unlocking the full potential of furan compounds in modern medicine.

References

- 1. HPLC Method for Simultaneous Quantification of Bakuchiol and Minor Furocoumarins in Bakuchiol Extract from Psoralea corylifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. jfda-online.com [jfda-online.com]

- 4. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ffhdj.com [ffhdj.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Microwave-facilitated extraction of furanocoumarins onto paper substrates: an imaging technique to analyse spatial distribution and abundance in leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative determination of psoralen and angelicin from some medicinal herbs by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effect of extraction method on the yield of furanocoumarins from fruits of Archangelica officinalis Hoffm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Modulation of NF-κB and MAPK signalling pathways by hydrolysable tannin fraction from Terminalia chebula fruits contributes to its anti-inflammatory action in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Parvifuran

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parvifuran (5-hydroxy-6-methoxy-3-methyl-2-phenylbenzofuran) is a naturally occurring benzofuran derivative isolated from the heartwood of Dalbergia parviflora.[1] Benzofurans are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. This document provides a detailed protocol for the laboratory synthesis of this compound, based on established methodologies for the synthesis of polysubstituted benzofurans. The presented protocol is a proposed synthetic route, as a specific total synthesis of this compound has not been prominently reported in the scientific literature. The chosen strategy involves a tandem oxidative coupling and cyclization reaction, which is an efficient method for constructing 5-hydroxybenzofuran scaffolds.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a convergent approach, starting from commercially available precursors. The key strategic step is the formation of the benzofuran core by reacting a hydroquinone derivative with a β-dicarbonyl compound, followed by intramolecular cyclization.

Overall Reaction:

-

Starting Materials: 2-Methoxyhydroquinone and 1-phenyl-1,3-butanedione (benzoylacetone).

-

Key Transformation: Phenyliodine diacetate (PIDA)-mediated oxidative coupling and subsequent acid-catalyzed cyclization.

-

Product: this compound (5-hydroxy-6-methoxy-3-methyl-2-phenylbenzofuran).

Experimental Protocols

Materials and Reagents:

-

2-Methoxyhydroquinone

-

1-Phenyl-1,3-butanedione (Benzoylacetone)

-

Phenyliodine diacetate (PIDA)

-

Zinc Iodide (ZnI₂)

-

Chlorobenzene (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Protocol:

Step 1: PIDA-Mediated Oxidative Coupling and Cyclization

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxyhydroquinone (1.0 mmol, 140.1 mg).

-

Add anhydrous chlorobenzene (20 mL) to the flask and stir until the starting material is dissolved.

-

To this solution, add 1-phenyl-1,3-butanedione (1.2 mmol, 194.2 mg).

-

In a separate vial, dissolve phenyliodine diacetate (PIDA) (1.1 mmol, 354.1 mg) in anhydrous chlorobenzene (10 mL).

-

Add the PIDA solution dropwise to the reaction mixture at room temperature over 10 minutes.

-

After the addition is complete, add zinc iodide (ZnI₂) (0.2 mmol, 63.8 mg) to the reaction mixture.

-

Heat the reaction mixture to 95 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.

-

Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate (20 mL) and stir for 10 minutes.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Purification

-

Purify the crude product by flash column chromatography on silica gel.

-

Use a gradient eluent system, starting with 95:5 hexanes/ethyl acetate and gradually increasing the polarity to 80:20 hexanes/ethyl acetate.

-

Collect the fractions containing the desired product (visualized by TLC with a UV lamp).

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a solid.

Data Presentation

Table 1: Reagent Quantities and Properties

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass (mg) | Volume (mL) | Density (g/mL) |

| 2-Methoxyhydroquinone | 140.12 | 1.0 | 140.1 | - | - |

| 1-Phenyl-1,3-butanedione | 162.19 | 1.2 | 194.2 | - | - |

| Phenyliodine diacetate (PIDA) | 322.09 | 1.1 | 354.1 | - | - |

| Zinc Iodide (ZnI₂) | 319.22 | 0.2 | 63.8 | - | - |

| Chlorobenzene | 112.56 | - | - | 30 | 1.11 |

Table 2: Representative Reaction Parameters and Yields

| Parameter | Value | Reference/Note |

| Reaction Temperature | 95 °C | Optimized for similar reactions |

| Reaction Time | 4-6 hours | Monitor by TLC |

| Expected Yield | 60-75% | Based on analogous syntheses of 5-hydroxybenzofurans |

| Product Appearance | Off-white to pale yellow solid | - |

| Molecular Formula | C₁₆H₁₄O₃ | - |

| Molecular Weight | 254.28 g/mol | - |

Mandatory Visualization

Diagram 1: Synthetic Workflow for this compound

Caption: Workflow diagram illustrating the synthesis of this compound.

Diagram 2: Proposed Signaling Pathway (Hypothetical)

Note: As the specific signaling pathways modulated by this compound are not extensively documented, a hypothetical pathway related to the known activities of similar benzofuran compounds (e.g., anti-inflammatory, antioxidant) is presented for illustrative purposes.

Caption: Hypothetical signaling pathway of this compound's biological activity.

References

High-Yield Synthesis of Substituted Benzofurans: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of substituted benzofurans, a core scaffold in numerous pharmaceuticals and biologically active compounds. The following sections outline various modern synthetic strategies, complete with quantitative data, detailed methodologies, and visual representations of the workflows.

Application Note 1: Palladium-Catalyzed Intramolecular C-H Activation/Oxidation

This method offers an efficient route to 2-substituted benzofurans through a palladium-catalyzed C-H activation and oxidation tandem reaction. The protocol is notable for its good functional group tolerance and has been successfully applied to the synthesis of natural products like decursivine.[1][2]

General Workflow

Caption: Palladium-catalyzed synthesis of benzofurans workflow.

Quantitative Data Summary

| Entry | 2-Hydroxystyrene Derivative | Iodobenzene Derivative | Yield (%) |

| 1 | 2-vinylphenol | Iodobenzene | 85 |

| 2 | 2-vinylphenol | 1-iodo-4-methoxybenzene | 82 |

| 3 | 2-vinylphenol | 1-iodo-4-nitrobenzene | 75 |

| 4 | 4-methoxy-2-vinylphenol | Iodobenzene | 88 |

| 5 | 4-bromo-2-vinylphenol | 1-iodo-4-methylbenzene | 78 |

Experimental Protocol

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,10-Phenanthroline

-

Potassium carbonate (K₂CO₃)

-

Benzoquinone (BQ)

-

Dimethylformamide (DMF)

-

Substituted 2-hydroxystyrene

-

Substituted iodobenzene

Procedure:

-

To a dried Schlenk tube, add Pd(OAc)₂ (5 mol%), 1,10-phenanthroline (10 mol%), K₂CO₃ (2.0 equiv.), and benzoquinone (1.2 equiv.).

-

Evacuate and backfill the tube with argon three times.

-

Add the substituted 2-hydroxystyrene (1.0 equiv.) and the substituted iodobenzene (1.2 equiv.) dissolved in anhydrous DMF (0.2 M).

-

Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired substituted benzofuran.

Application Note 2: Two-Step Synthesis via Selective Cross-McMurry Coupling

This facile two-step strategy provides a convenient and effective approach to a variety of 2-arylbenzofurans.[3][4][5] The key steps involve a selective cross-McMurry coupling followed by an oxidative cyclization.[3][4][5] This method is advantageous due to the ready availability of starting materials and simple procedures.[3][5]

Logical Relationship Diagram

Caption: Two-step synthesis of 2-arylbenzofurans.

Quantitative Data Summary

| Entry | Salicylaldehyde Derivative | Aromatic Aldehyde | McMurry Coupling Yield (%) | Oxidative Cyclization Yield (%) | Overall Yield (%) |

| 1 | Salicylaldehyde | Benzaldehyde | 75 | 88 | 66 |

| 2 | Salicylaldehyde | 4-Methoxybenzaldehyde | 72 | 90 | 65 |

| 3 | 5-Bromosalicylaldehyde | Benzaldehyde | 78 | 85 | 66 |

| 4 | Salicylaldehyde | 2-Naphthaldehyde | 68 | 82 | 56 |

| 5 | 3-Methoxysalicylaldehyde | 4-Chlorobenzaldehyde | 70 | 87 | 61 |

Experimental Protocol

Step 1: Selective Cross-McMurry Coupling

Materials:

-

Titanium tetrachloride (TiCl₄)

-

Zinc dust (Zn)

-

Pyridine

-

Tetrahydrofuran (THF), anhydrous

-

Substituted salicylaldehyde

-

Aromatic aldehyde

Procedure:

-

In a three-necked flask under an argon atmosphere, add anhydrous THF and cool to -10 °C.

-

Slowly add TiCl₄, followed by the portion-wise addition of Zn dust.

-

Warm the mixture to room temperature and then reflux for 2 hours.

-

Cool the resulting black slurry to room temperature and add a solution of the substituted salicylaldehyde (1.0 equiv.) and the aromatic aldehyde (1.5 equiv.) in anhydrous THF, followed by pyridine (2.0 equiv.).

-

Reflux the mixture for 6-12 hours until the starting materials are consumed (monitored by TLC).

-

Cool the reaction to room temperature and quench by the slow addition of 10% aqueous K₂CO₃.

-

Filter the mixture through Celite and extract the filtrate with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the o-vinylphenol intermediate.

Step 2: Oxidative Cyclization

Materials:

-

o-Vinylphenol intermediate

-

Iodine (I₂)

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of the o-vinylphenol (1.0 equiv.) in DCM, add K₂CO₃ (2.0 equiv.) and I₂ (1.2 equiv.).

-

Stir the mixture at room temperature for 2-4 hours.

-

Quench the reaction with aqueous sodium thiosulfate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to obtain the 2-arylbenzofuran.

Application Note 3: One-Pot Ultrasound-Assisted Synthesis of 2-(Het)aryl Substituted Benzofurans

This efficient one-pot method utilizes ultrasound irradiation to facilitate a sequence of reactions, including C-C coupling and C-O bond formation, to afford 2-(het)aryl substituted benzofurans in good yields.[6] This approach is advantageous for its operational simplicity and reduced reaction times.

Experimental Workflow Diagram

Caption: One-pot ultrasound-assisted benzofuran synthesis.

Quantitative Data Summary

| Entry | Iodoarene | 2-Iodophenol Derivative | Yield (%) |

| 1 | Iodobenzene | 2-Iodophenol | 85 |

| 2 | 1-Iodo-4-methylbenzene | 2-Iodophenol | 88 |

| 3 | 1-Iodo-4-methoxybenzene | 2-Iodophenol | 82 |

| 4 | 2-Iodothiophene | 2-Iodophenol | 75 |

| 5 | 3-Iodopyridine | 4-Bromo-2-iodophenol | 70 |

Experimental Protocol

Materials:

-

(Trimethylsilyl)acetylene

-

Substituted iodoarene

-

Substituted 2-iodophenol

-

10% Palladium on carbon (Pd/C)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Water

Procedure:

-

In a reaction vessel, combine the iodoarene (1.0 equiv.), (trimethylsilyl)acetylene (1.2 equiv.), 10% Pd/C (5 mol%), CuI (10 mol%), PPh₃ (20 mol%), and Et₃N (2.0 equiv.) in MeOH.

-

Irradiate the mixture in an ultrasonic bath at room temperature for 30-60 minutes.

-

To the same vessel, add an aqueous solution of K₂CO₃ (2.5 equiv.) and continue sonication for another 30 minutes.

-

Add the 2-iodophenol derivative (1.1 equiv.) and additional Et₃N (1.0 equiv.) to the reaction mixture.

-

Continue sonication for 2-3 hours, monitoring the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(het)aryl substituted benzofuran.

References

- 1. Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - PubMed [pubmed.ncbi.nlm.nih.gov]